
1-(2,4,5-Trifluorophenyl)ethylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4,5-Trifluorophenyl)ethylhydrazine, also known as TFEH, is a chemical compound that has been used in scientific research for its unique properties. TFEH is a hydrazine derivative that is synthesized through a specific method and has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of 1-(2,4,5-Trifluorophenyl)ethylhydrazine is not fully understood. However, it has been suggested that this compound exerts its effects through the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to inhibit the activity of protein kinase C, an enzyme involved in various cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been found to increase the levels of various neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This compound has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress. Furthermore, this compound has been found to decrease the levels of pro-inflammatory cytokines, which are involved in various inflammatory diseases.
実験室実験の利点と制限
1-(2,4,5-Trifluorophenyl)ethylhydrazine has several advantages for lab experiments. This compound is a stable compound that can be easily synthesized and purified. This compound has also been found to have low toxicity, making it a safe compound for use in lab experiments. However, this compound has some limitations for lab experiments. This compound has poor solubility in water, which can make it difficult to administer in certain experiments. This compound also has a short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for the study of 1-(2,4,5-Trifluorophenyl)ethylhydrazine. Firstly, further studies are needed to elucidate the mechanism of action of this compound. Secondly, studies are needed to determine the optimal dosage and administration route of this compound for various diseases. Thirdly, studies are needed to determine the long-term effects of this compound on various organs and systems. Fourthly, studies are needed to determine the potential use of this compound in combination with other drugs for various diseases. Finally, studies are needed to determine the potential use of this compound in clinical trials for various diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has been used in scientific research for its unique properties. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects. This compound has been studied for its potential use in cancer treatment, neurodegenerative diseases, cardiovascular diseases, and diabetes. Further studies are needed to elucidate the mechanism of action of this compound and its potential use in clinical trials.
合成法
The synthesis of 1-(2,4,5-Trifluorophenyl)ethylhydrazine involves the reaction of 2,4,5-trifluorophenylacetic acid with hydrazine hydrate in the presence of a catalyst. The resulting product is purified through recrystallization and characterized through various spectroscopic techniques such as NMR and IR. The synthesis method of this compound has been well established and is reproducible, making it a reliable compound for scientific research.
科学的研究の応用
1-(2,4,5-Trifluorophenyl)ethylhydrazine has been used in various scientific research applications, including medicinal chemistry, pharmacology, and toxicology. This compound has been found to have antitumor activity and has been studied for its potential use in cancer treatment. This compound has also been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, this compound has been studied for its potential use in treating cardiovascular diseases and diabetes.
特性
IUPAC Name |
1-(2,4,5-trifluorophenyl)ethylhydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c1-4(13-12)5-2-7(10)8(11)3-6(5)9/h2-4,13H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIKWNFQXJHFES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1F)F)F)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

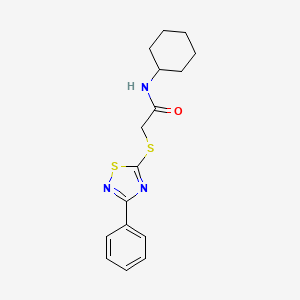
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]furan-3-carboxylic acid](/img/structure/B2446393.png)
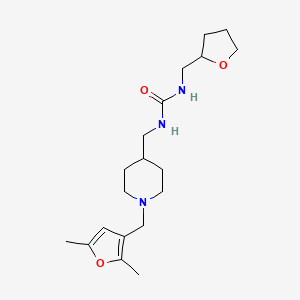
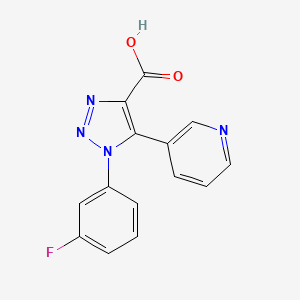

![1-(3,4,5-triethoxybenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2446399.png)
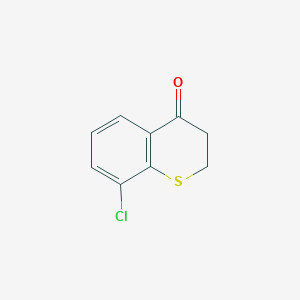
![4-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2446405.png)
![N-cyclohexyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2446407.png)
![2-(5-Benzyl-4,6-dioxo-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-4-carbonitrile](/img/structure/B2446408.png)
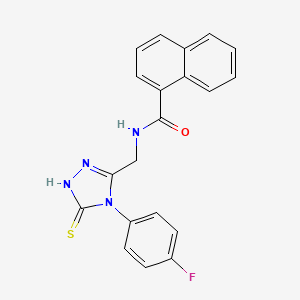
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2446412.png)
![2-isopentyl-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2446413.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide](/img/structure/B2446414.png)